molecular formula C16H15F3N2O4 B2955119 N~2~-(furan-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-alpha-asparagine CAS No. 1033587-58-4

N~2~-(furan-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-alpha-asparagine

Cat. No.: B2955119
CAS No.: 1033587-58-4
M. Wt: 356.301
InChI Key: QVAURIZCXYLCEN-UHFFFAOYSA-N
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Description

N²-(Furan-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-alpha-asparagine is a synthetic asparagine derivative featuring a furan-2-ylmethyl group at the N² position and a 3-(trifluoromethyl)phenyl substituent at the N-terminal. The compound combines structural motifs associated with bioactivity:

  • Furan-2-ylmethyl: A heterocyclic moiety known for enhancing metal-binding capabilities and participating in π-π interactions in bioactive molecules .
  • 3-(Trifluoromethyl)phenyl: A lipophilic group that improves metabolic stability and membrane permeability in pharmaceuticals.

Properties

IUPAC Name

3-(furan-2-ylmethylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4/c17-16(18,19)10-3-1-4-11(7-10)21-15(24)13(8-14(22)23)20-9-12-5-2-6-25-12/h1-7,13,20H,8-9H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAURIZCXYLCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(CC(=O)O)NCC2=CC=CO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~2~-(furan-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-alpha-asparagine is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, anti-inflammatory, and other pharmacological effects.

  • Molecular Formula : C15H14F3N3O2
  • Molecular Weight : 327.29 g/mol
  • CAS Number : Not specifically listed, but related compounds can be referenced for structural comparisons.

Antibacterial Activity

Recent studies have indicated that compounds containing furan moieties exhibit significant antibacterial properties. For instance, derivatives of furan have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 64 µg/mL .

CompoundBacterial StrainMIC (µg/mL)
3-Aryl-3(furan-2-yl) propanoic acid derivativeE. coli64
N-((5-(4-chlorophenyl)furan-2-yl)methyl)-3-phenylpropan-1-amineS. aureusNot specified

Anti-inflammatory Effects

Furan derivatives have also been explored for their anti-inflammatory properties. Certain diaryl furanone derivatives have shown comparable COX-2 inhibitory potency to established anti-inflammatory drugs like rofecoxib. In experimental models, these compounds demonstrated significant reductions in inflammation markers .

The mechanism by which this compound exerts its biological effects may involve interaction with key enzymes and receptors. For example, the presence of the furan ring is believed to enhance binding affinity to targets involved in inflammatory pathways and bacterial resistance mechanisms .

Case Studies

  • Study on Antibacterial Efficacy :
    A study conducted on various furan derivatives revealed that structural modifications significantly affected antibacterial potency. The incorporation of trifluoromethyl groups was found to enhance activity against gram-positive bacteria .
  • Inflammation Model :
    In a carrageenan-induced rat model of inflammation, specific furan derivatives demonstrated a marked decrease in paw edema, indicating potential therapeutic applications in treating inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan-2-ylmethyl-Substituted Analogs

  • N-(Furan-2-ylmethyl)-1-(pyridin-2-yl)methane complexes :

    • Structure : Copper(II), cadmium(II), cobalt(II), and palladium(II) complexes with furan-2-ylmethyl and pyridyl groups.
    • Properties : Demonstrated 4- or 5-coordinate geometries, with Cu(II) complexes showing higher stability due to stronger metal-ligand interactions .
    • Contrast : Unlike the asparagine derivative, these complexes lack the trifluoromethylphenyl group and asparagine backbone, limiting direct biological comparisons.
  • N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamides: Structure: Amide derivatives with furan-2-ylmethyl and fluorophenyl groups. Bioactivity: Exhibited moderate to strong antibacterial (MIC: 8–32 µg/mL) and antifungal (MIC: 16–64 µg/mL) activity against S. aureus and C. albicans . Contrast: Replacing the morpholin-fluorophenyl group with 3-(trifluoromethyl)phenyl may alter lipophilicity and target selectivity.

Trifluoromethylphenyl-Containing Compounds

  • General trends :
    • The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, improving resistance to oxidative degradation.
    • In pharmaceuticals, this group often increases binding affinity to hydrophobic pockets (e.g., kinase inhibitors).

Alpha-Asparagine Derivatives

  • Typical features :
    • Asparagine’s carboxamide side chain participates in hydrogen bonding, influencing solubility and protein interactions.
    • Derivatives modified with aromatic groups (e.g., phenyl, furan) often exhibit enhanced bioactivity but reduced aqueous solubility.

Comparative Data Table

Compound Class Key Substituents Bioactivity/Properties Reference
Metal complexes (Cu, Cd, Co, Pd) Furan-2-ylmethyl, pyridyl High thermal stability, coordination
Phenoxypropanamide derivatives Furan-2-ylmethyl, fluorophenyl Antibacterial (MIC: 8–32 µg/mL)
Target asparagine derivative Furan-2-ylmethyl, trifluoromethylphenyl Hypothesized antimicrobial potential N/A

Key Research Findings and Limitations

  • Synthesis : High-yield routes for furan-2-ylmethyl analogs (e.g., 75–90% yields in ) suggest feasible synthesis for the target compound, though asparagine’s reactivity may require orthogonal protection .
  • Bioactivity Gaps: No direct data exist for the target compound’s antimicrobial or coordination properties. Predictions rely on substituent effects: The trifluoromethylphenyl group may improve pharmacokinetics over morpholin-fluorophenyl analogs. Asparagine’s backbone could reduce cytotoxicity compared to metal complexes .

Q & A

Q. What synthetic methodologies are reported for preparing N²-(furan-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-α-asparagine analogs?

  • Methodological Answer : Synthesis often involves coupling furan-2-ylmethyl thiol derivatives with chlorinated intermediates. For example, describes a protocol where 2-chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione reacts with furan-2-ylmethyl thiol under basic conditions (e.g., K₂CO₃ in DMF) to yield compounds like 2-((furan-2-ylmethyl)thio)-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione (66% yield). Similar approaches can be adapted using asparagine scaffolds.
  • Key Variables : Solvent choice (DMF vs. THF), reaction temperature (0–80°C), and stoichiometric ratios of thiol to chloro-intermediate.

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Characterization typically combines ¹H/¹³C NMR for functional group analysis (e.g., trifluoromethyl singlet at ~δ 120–125 ppm in ¹³C NMR) and HPLC-MS for purity assessment. highlights the use of ESI-MS for confirming molecular ions (e.g., [M+H]⁺ peaks). For chiral centers (α-asparagine backbone), chiral chromatography or optical rotation measurements are critical.

Q. What preliminary biological screening models are appropriate for assessing its bioactivity?

  • Methodological Answer : Given the trifluoromethylphenyl and furan motifs (common in agrochemicals), prioritize mitochondrial complex inhibition assays (e.g., ’s M.25/M.28 targets like cyflumetofen or ryanodine receptor modulators). For antimicrobial potential, ’s MIC/MBC protocols against Staphylococcus or Enterococcus strains are applicable, with adjustments for solubility (e.g., DMSO stock solutions ≤1% v/v) .

Advanced Research Questions

Q. How can computational modeling resolve contradictory SAR data for trifluoromethylphenyl derivatives?

  • Methodological Answer : Use docking studies (AutoDock Vina, Schrödinger Suite) to map interactions with targets like ryanodine receptors (M.28 class). For discrepancies in activity, compare electrostatic potential surfaces (EPS) of trifluoromethyl vs. non-fluorinated analogs. ’s SAR for antistaphylococcal activity (MICs 0.15–5.57 µM) suggests fluorinated aryl groups enhance membrane permeability .

Q. What strategies mitigate metabolic instability of the furan-2-ylmethyl moiety in vivo?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute furan with thiophene or oxazole rings (’s furan-to-thiophene swaps improved stability).
  • Prodrug design : Acetylate the asparagine backbone to reduce hepatic oxidation (see ’s use of acetanilide derivatives for enhanced stability).
  • Metabolite identification : Use LC-QTOF-MS to track furan ring oxidation (e.g., dihydrodiol metabolites).

Q. How are conflicting solubility and bioavailability data addressed in formulation studies?

  • Methodological Answer :
  • Co-solvent systems : Use PEG-400/water mixtures (:蒸气压 0.000181 mmHg suggests low volatility).
  • Solid dispersions : Spray-dry with HPMCAS-LF to enhance dissolution (melting point data from : ~178–179°C for trifluoromethylphenol analogs).
  • Salt formation : Screen with HCl or sodium tosylate counterions.

Data Contradiction Analysis

Q. Why do some analogs show potent activity in enzyme assays but fail in cell-based models?

  • Resolution Strategy :
  • Membrane permeability : Measure logP (: d = 1.382 g/cm³ correlates with hydrophobicity). Use Caco-2 monolayers to assess efflux via P-gp.
  • Off-target effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify unintended targets.

Critical Considerations

  • Toxicity Screening : Prioritize Ames test (OECD 471) for mutagenicity due to furan’s potential genotoxicity.
  • Regulatory Compliance : Align with EPA/FDA guidelines for trifluoromethylphenyl compounds (’s patent data).

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